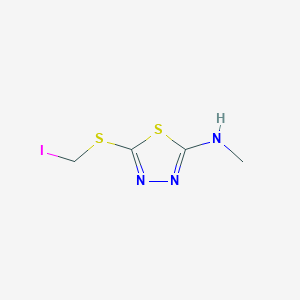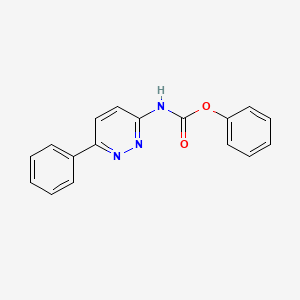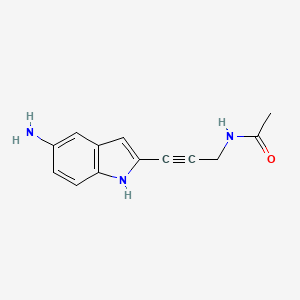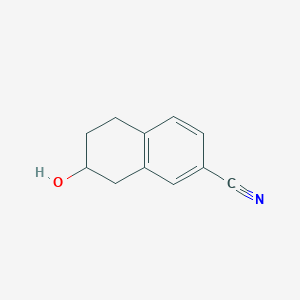![molecular formula C12H8N4O2 B13875657 5-[3-(3-Pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyridinol](/img/structure/B13875657.png)
5-[3-(3-Pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyridinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-(3-Pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyridinol is a heterocyclic compound that features a unique combination of pyridine and oxadiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both pyridine and oxadiazole moieties endows it with unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(3-Pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyridinol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-pyridinecarboxylic acid hydrazide with a suitable nitrile oxide precursor under cyclization conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for scale-up, can be applied to produce this compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
5-[3-(3-Pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyridinol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of hydroxylated products.
Wissenschaftliche Forschungsanwendungen
5-[3-(3-Pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyridinol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-[3-(3-Pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyridinol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its biological effects. For example, it may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation by binding to their active sites and blocking substrate access .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Pyridyl)-5-phenyl-1,2,4-oxadiazole: Similar structure but with a phenyl group instead of a hydroxyl group.
5-(2-Pyridyl)-1,2,4-oxadiazole: Lacks the hydroxyl group on the pyridine ring.
5-(3-Pyridyl)-1,3,4-oxadiazole: Different position of the nitrogen atoms in the oxadiazole ring.
Uniqueness
The uniqueness of 5-[3-(3-Pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyridinol lies in the presence of both a hydroxyl group and a pyridine ring, which can significantly influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C12H8N4O2 |
|---|---|
Molekulargewicht |
240.22 g/mol |
IUPAC-Name |
5-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C12H8N4O2/c17-10-4-3-9(7-14-10)12-15-11(16-18-12)8-2-1-5-13-6-8/h1-7H,(H,14,17) |
InChI-Schlüssel |
BPYLAANWPSVSLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)C3=CNC(=O)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-O-tert-butyl 1-O-methyl 5-[4-(methylcarbamoyl)phenyl]-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate](/img/structure/B13875589.png)


![N'-[2-(2,3-dihydro-1-benzofuran-5-yl)quinazolin-6-yl]ethanimidamide](/img/structure/B13875612.png)
![7-[(6-chloropyrimidin-4-yl)amino]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B13875626.png)

![2-[4-(3-Phenylprop-2-enoyl)phenyl]acetic acid](/img/structure/B13875631.png)





